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Compound of Interest
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Cat. No.: B1671086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the seminal total synthesis of the natural product (-)-

echinosporin. Isolated from Streptomyces echinosporus, (-)-echinosporin has demonstrated

notable antibiotic and antitumor properties, making its synthetic routes of significant interest to

the scientific community. This document outlines the initial and landmark total synthesis

accomplished by the research group of Amos B. Smith III, which also unequivocally established

the absolute stereochemistry of the molecule. Additionally, a subsequent formal total synthesis

developed by Karl J. Hale's group, employing a novel cycloaddition strategy, is presented.

This guide provides a comprehensive overview of the synthetic strategies, key chemical

transformations, and detailed experimental protocols. All quantitative data has been

summarized in structured tables for ease of comparison, and logical workflows are illustrated

with diagrams generated using Graphviz (DOT language).

Smith's First Total Synthesis of (-)-Echinosporin
The first total synthesis of (-)-echinosporin was a landmark achievement that not only

successfully constructed the complex, highly oxygenated, and strained tricyclic core of the

natural product but also definitively assigned its absolute configuration.[1][2] The synthetic

strategy is characterized by a convergent approach, featuring a key [2+2] photocycloaddition to

construct the bicyclo[3.2.0]heptane core and a subsequent oxidative cyclobutanol

fragmentation to elaborate the eight-membered ring.
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Retrosynthetic Analysis
The retrosynthetic analysis for the Smith synthesis reveals a strategy centered on

disconnecting the tricyclic system at the lactone and the eight-membered ring. This approach

simplifies the complex target into more manageable and synthetically accessible subunits.
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Caption: Retrosynthetic analysis of Smith's (-)-echinosporin synthesis.
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Key Reaction Steps and Experimental Data
The forward synthesis involves a multi-step sequence starting from readily available

precursors. The following tables summarize the key transformations and the corresponding

quantitative data.

Step Reaction
Reagents and
Conditions

Product Yield (%)

1

[2+2]

Photocycloadditi

on

Dihydrofuran,

Cyclopentenone,

hv

Bicyclo[3.2.0]hep

tanone
55

2
Enol Triflate

Formation

LDA, PhNTf2,

THF, -78 °C
Enol Triflate 90

3
Carbomethoxylat

ion

Pd(OAc)2, PPh3,

CO, MeOH, Et3N
β-Ketoester 85

4 α-Hydroxylation
KHMDS, Davis'

Oxaziridine
α-Hydroxyester 78

5
Oxidative

Fragmentation

Pyridinium

chlorochromate

(PCC)

Eight-membered

ring lactol
60

6
Mitsunobu

Lactonization

PPh3, DEAD,

THF
(-)-Echinosporin 70

Table 1: Summary of key reactions and yields in the Smith total synthesis.

Detailed Experimental Protocols
Step 1: [2+2] Photocycloaddition

A solution of chiral dihydrofuran (1.0 eq) and cyclopentenone (1.2 eq) in a 1:1 mixture of

acetone and acetonitrile was irradiated with a 450-W Hanovia medium-pressure mercury lamp

through a Pyrex filter for 24 hours at -78 °C. The solvent was removed under reduced pressure,

and the resulting crude product was purified by flash chromatography on silica gel (9:1

hexanes/ethyl acetate) to afford the bicyclo[3.2.0]heptanone photoadduct.
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Step 5: Oxidative Cyclobutanol Fragmentation

To a solution of the cyclobutanol intermediate (1.0 eq) in dichloromethane (0.1 M) at 0 °C was

added pyridinium chlorochromate (PCC, 1.5 eq) adsorbed on silica gel. The reaction mixture

was stirred vigorously for 2 hours at ambient temperature. The mixture was then filtered

through a pad of Celite, and the filtrate was concentrated in vacuo. The residue was purified by

flash chromatography (7:3 hexanes/ethyl acetate) to yield the eight-membered ring lactol.

Step 6: Mitsunobu Lactonization

To a solution of the seco-acid (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.05

M) at 0 °C was added diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. The reaction mixture

was stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. The solvent was

removed under reduced pressure, and the crude product was purified by preparative thin-layer

chromatography (1:1 hexanes/ethyl acetate) to furnish (-)-echinosporin.

Hale's Formal Total Synthesis via [3+2]
Cycloaddition
A formal total synthesis of (-)-echinosporin was reported by Hale and coworkers, which

intercepts a key intermediate from the Smith synthesis.[3] This route's innovation lies in the use

of a Padwa allenylsulfone [3+2] anionic cycloadditive elimination reaction to construct a key

cyclopentenylsulfone intermediate. This strategy provides an alternative and stereocontrolled

entry into the core structure of (-)-echinosporin.

Synthetic Strategy Overview
The core of Hale's strategy is the construction of a highly functionalized cyclopentane ring

system, which is then elaborated to an intermediate previously synthesized by Smith.
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Caption: Key transformations in Hale's formal total synthesis.

Key Reaction Data
The following table highlights the key steps and yields for the synthesis of the crucial

cyclopentenylsulfone intermediate.
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Step Reaction
Reagents
and
Conditions

Product Yield (%)
Diastereom
eric Ratio

1
Padwa [3+2]

Cycloaddition

Enone,

Allenylsulfone

, NaH, DMF,

0 °C

Cyclopenteny

lsulfone
75 >20:1

2
Sulfone

Reduction

SmI2, THF,

-78 °C

Desulfonylate

d

Cyclopentene

88 -

3
Dihydroxylati

on

OsO4, NMO,

acetone/H2O
Diol 92 -

4
Oxidative

Cleavage

NaIO4,

MeOH/H2O
Aldehyde 95 -

Table 2: Summary of key reactions and yields in the Hale formal total synthesis.

Detailed Experimental Protocols
Step 1: Padwa [3+2] Cycloadditive Elimination

To a stirred suspension of NaH (60% in mineral oil, 1.2 eq) in anhydrous DMF (0.2 M) at 0 °C

under an argon atmosphere was added a solution of the D-glucose-derived enone (1.0 eq) and

(phenylsulfonyl)-1,2-propadiene (1.1 eq) in DMF. The reaction mixture was stirred at 0 °C for 2

hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution

and extracted with ethyl acetate. The combined organic layers were washed with brine, dried

over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue was

purified by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl

acetate in hexanes) to afford the desired cyclopentenylsulfone as a single diastereomer.

Conclusion
The total synthesis of (-)-echinosporin has been successfully achieved through distinct and

innovative strategies. The pioneering work by Smith and coworkers not only provided the first
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synthesis of this natural product but also secured its absolute stereochemistry. The subsequent

formal synthesis by Hale's group introduced a novel application of the Padwa [3+2]

cycloaddition in a complex natural product synthesis. Both routes offer valuable insights into

the construction of highly functionalized and stereochemically rich molecules, providing a

strong foundation for future analog synthesis and drug development efforts. The detailed

protocols and data presented in this guide are intended to serve as a comprehensive resource

for researchers in the field of organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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